(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a 4-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The cyclohexanone undergoes nucleophilic addition with 4-methylpiperidine, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
2-(4-methylpiperidin-1-yl)cyclohexanone: A ketone derivative with similar structural features.
2-(4-methylpiperidin-1-yl)cyclohexanol: A compound with a similar piperidine moiety but different stereochemistry.
Uniqueness
(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERZJFQDSMEON-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@H]2CCCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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